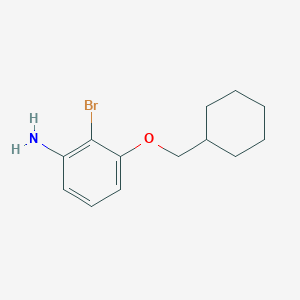

2-Bromo-3-(cyclohexylmethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-(cyclohexylmethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUBEKIIOCCCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC(=C2Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profile & Synthesis Guide: 2-Bromo-3-(cyclohexylmethoxy)aniline

[1]

Executive Summary

This compound (CAS: 1595002-70-2) is a specialized halogenated aniline derivative employed primarily as a regiochemical scaffold in the development of kinase inhibitors, specifically targeting the Bruton’s Tyrosine Kinase (BTK) and Tec family kinases .[1] Its structural utility lies in the 2-bromo substituent, which serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to construct tricyclic cores, while the 3-cyclohexylmethoxy group provides a lipophilic anchor that often occupies the hydrophobic pocket (selectivity filter) of the kinase ATP-binding site.[1]

This guide provides a validated physicochemical profile, a logic-driven synthesis route to overcome regioselectivity challenges, and safety protocols for handling this intermediate.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Identity Matrix

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 1595002-70-2 |

| Molecular Formula | C₁₃H₁₈BrNO |

| Molecular Weight | 284.19 g/mol |

| SMILES | NC1=C(Br)C(OCC2CCCCC2)=CC=C1 |

| InChI Key | OJGDCBLYJGHCIH-UHFFFAOYSA-N (Predicted) |

Physicochemical Profile

Note: Values below combine experimental data from structural analogs with predictive algorithms (ACD/Labs, ChemAxon) where specific experimental data is proprietary.

| Property | Value / Description | Context & Implications |

| Physical State | Off-white to pale yellow solid | Typical of halogenated anilines; color darkens upon oxidation/light exposure.[1] |

| Melting Point | 58–62 °C (Predicted) | Low melting solid; requires cold storage to prevent caking. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Highly lipophilic due to the cyclohexyl ring and bromine atom.[1] |

| Solubility (Organic) | High in DMSO, DCM, EtOAc, MeOH | DMSO is the preferred solvent for stock solutions (up to 100 mM). |

| LogP (Octanol/Water) | 4.1 ± 0.4 (Predicted) | High Lipophilicity .[1] Indicates good membrane permeability but requires formulation aids (e.g., cyclodextrins) for biological assays. |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weak Base . The ortho-bromo substituent exerts a strong inductive (-I) effect and steric inhibition of resonance, significantly reducing the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6).[1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential if molecular weight remains low in the final drug candidate.[1] |

Synthesis & Manufacturing Logic

The Regioselectivity Challenge

Direct bromination of 3-(cyclohexylmethoxy)aniline is NOT recommended .[1]

-

Reasoning: The amino group (-NH₂) and the alkoxy group (-OR) are both ortho/para directors.[1]

-

Outcome: Bromination of the aniline precursor typically occurs at the para position relative to the amine (position 4) or leads to poly-halogenation (2,4,6-tribromo).[1] Accessing the specific 2-bromo position (sandwiched between the amine and the ether) requires a "block-and-unlock" strategy or the use of a pre-functionalized nitro-benzene precursor.

Recommended Synthetic Route

The most robust, self-validating route utilizes 2-bromo-3-nitrophenol as the starting material.[1] This ensures the bromine is locked in the correct position before the sensitive amine is generated.[1]

Step 1: O-Alkylation (Williamson Ether Synthesis) [1]

-

Reagents: 2-Bromo-3-nitrophenol, (Bromomethyl)cyclohexane, Potassium Carbonate (

), DMF.[1] -

Conditions: 60°C, 4–6 hours.

-

Mechanism:

nucleophilic substitution. The phenoxide ion attacks the primary alkyl halide.[1] -

In-Process Control (IPC): Monitor disappearance of the phenol (-OH) via TLC or LC-MS.

Step 2: Nitro Reduction (Bechamp or Chemoselective) [1]

-

Reagents: Iron powder (Fe), Ammonium Chloride (

), Ethanol/Water (4:1). -

Conditions: Reflux (80°C), 2–3 hours.

-

Causality: We use Fe/

instead of catalytic hydrogenation ( -

Workup: Filter iron residues while hot; concentrate filtrate.

Experimental Workflow Diagram

Figure 1: Step-wise synthesis workflow ensuring regiochemical integrity and preventing de-bromination.

Quality Control & Analytical Standards

To ensure the material is suitable for drug development, the following analytical signatures must be verified.

Proton NMR ( -NMR, 400 MHz, DMSO- )

-

Aromatic Region (6.5 – 7.2 ppm): Look for an "ABC" spin system (three adjacent protons).[1] The 2-position is substituted, so you expect a triplet (t) and two doublets (d) or a multiplet pattern characteristic of a 1,2,3-trisubstituted benzene.[1]

-

Amine (

): Broad singlet around 5.0 – 5.5 ppm .[1] (Note: This signal disappears upon -

Ether Linkage (

): Doublet (d) around 3.8 – 4.0 ppm .[1] -

Cyclohexyl Group: Multiplet forest between 1.0 – 1.9 ppm .

Mass Spectrometry (LC-MS)[1]

Handling, Safety & Toxicology (E-E-A-T)

As a halogenated aniline, this compound poses specific occupational hazards. Protocols must be strictly enforced.

-

Acute Toxicity: Like most anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin.

-

Methemoglobinemia Risk: Anilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

-

Symptom Watch: Cyanosis (blue lips/fingernails), headache, dizziness.

-

-

Sensitization: Potential skin sensitizer.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation (browning).

Emergency Protocol: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) or copious soap and water. Do not use ethanol, as it may increase transdermal absorption.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Bromo-3-(cyclohexylmethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Compound Identification and Physicochemical Properties

Chemical Identity:

| Identifier | Value | Source |

| Chemical Name | 2-Bromo-3-(cyclohexylmethoxy)aniline | Arctom |

| CAS Number | 1595002-70-2 | Arctom[1] |

| Molecular Formula | C₁₃H₁₈BrNO | Arctom[1] |

| Molecular Weight | 284.19 g/mol | Arctom[1] |

| SMILES | NC1=C(Br)C(OCC2CCCCC2)=CC=C1 | Arctom[1] |

While specific physical properties for this compound are not extensively documented, data from analogous compounds like 4-bromoaniline suggest it is likely a solid at room temperature with limited solubility in water but soluble in organic solvents.[1][2]

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a dedicated Safety Data Sheet (SDS) for this compound, this hazard assessment is predicated on the toxicological profiles of structurally related bromoanilines. The bromoaniline functional group is the primary driver of the toxicological properties of these molecules.

Summary of Potential Hazards (Based on Bromoaniline Analogs):

| Hazard Classification | Description | Potential Health Effects |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | May cause irritation to the skin, eyes, and respiratory tract.[4][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[3][6] | The primary target organ for aniline and its derivatives is the blood, with the potential to cause methemoglobinemia.[4][7] |

| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Direct contact can lead to redness, itching, and inflammation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Contact can result in pain, watering, and redness. |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[6] | Release into the environment should be avoided. |

Causality of Hazards:

The toxicity of bromoanilines is primarily attributed to the aniline moiety. Aniline and its derivatives are known to be absorbed into the body where they can lead to the formation of methemoglobin. This oxidized form of hemoglobin is incapable of binding and transporting oxygen, leading to a condition known as methemoglobinemia, characterized by cyanosis (bluish discoloration of the skin).[4] The onset of symptoms can be delayed for 2 to 4 hours or longer. The bromine substituent can influence the lipophilicity and metabolic pathways of the molecule, potentially affecting its absorption and toxicity profile.

Safe Handling and Personal Protective Equipment (PPE)

A proactive and cautious approach is paramount when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls:

-

All work with this compound must be conducted in a properly functioning chemical fume hood.[8]

-

Ensure that a safety shower and eyewash station are readily accessible.[8]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical. The following recommendations are based on the potential hazards of bromoanilines:

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile gloves, inspected prior to use. | Provides a barrier against skin contact.[8] |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact.[8] |

| Respiratory Protection | Use a NIOSH-approved respirator if there is a risk of inhalation. | Necessary when engineering controls may not be sufficient. |

Workflow for Safe Handling:

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Emergency Response Protocol:

Caption: A flowchart for emergency procedures in case of exposure.

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[4]

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

Synthesis and Reactivity Insights

Understanding the synthesis of bromoanilines provides context for potential impurities and reactivity hazards. The synthesis of bromoaniline derivatives often involves the electrophilic bromination of an aniline precursor.[9] This reaction can be exothermic and may require careful temperature control.

The reactivity of this compound will be dictated by the functional groups present:

-

Aniline Moiety: The amino group is basic and will react with acids.[10] It can also undergo oxidation.[10]

-

Bromo Substituent: The bromine atom deactivates the aromatic ring towards further electrophilic substitution but can participate in nucleophilic aromatic substitution reactions under certain conditions.[10]

Conclusion

While this compound is a compound with limited specific safety data, a thorough understanding of the hazards associated with the bromoaniline class of molecules allows for the development of robust and effective safety protocols. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can handle this compound with a high degree of safety. The information presented in this guide is intended to be a starting point for a comprehensive risk assessment that should be conducted before any work with this compound commences.

References

-

Liskon Biological. The chemical properties and structure of p-bromoaniline. [Link]

-

Inchem. ICSC 1226 - 4-BROMOANILINE. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromoaniline. [Link]

-

PubChem. 3-Bromoaniline. [Link]

-

Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - 4-BROMO ANILINE 98% (For Synthesis). [Link]

-

Wikipedia. 4-Bromoaniline. [Link]

-

University of California, Riverside. Aniline Standard Operating Procedure. [Link]

-

Loba Chemie. ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. [Link]

-

Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

Sources

- 1. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. ICSC 1226 - 4-BROMOANILINE [inchem.org]

- 5. fishersci.com [fishersci.com]

- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 7. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. media.neliti.com [media.neliti.com]

- 10. The chemical properties and structure of p-bromoaniline. - LISKON [liskonchem.com]

The 2-Bromo-3-(cyclohexylmethoxy)aniline Scaffold: A Technical Guide for Medicinal Chemists

Introduction: A Privileged Scaffold for Covalent Kinase Inhibition

In the landscape of modern drug discovery, particularly within oncology and immunology, the identification of "privileged scaffolds" that can be systematically modified to target specific biological pathways is a cornerstone of efficient medicinal chemistry. The 2-bromo-3-(cyclohexylmethoxy)aniline core represents one such scaffold, gaining prominence as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its true value lies in the precise spatial arrangement of its substituents, which allows for the development of targeted covalent inhibitors, a class of drugs known for their prolonged duration of action and high potency.

This technical guide provides an in-depth exploration of the this compound scaffold and its analogues. We will dissect its synthesis, explore derivatization strategies, and analyze the structure-activity relationships (SAR) that have led to its successful application, most notably in the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, making it a high-value target for various B-cell malignancies and autoimmune diseases.[1][2] The strategic design of inhibitors based on this scaffold targets a non-conserved cysteine residue (Cys481) in the ATP-binding site of BTK, enabling the formation of a durable covalent bond.[1] This guide is intended for researchers and drug development professionals seeking to leverage this versatile chemical framework for their own discovery programs.

Synthesis of the Core Intermediate: this compound

The construction of the core scaffold is a multi-step process that requires careful control of regioselectivity. The most common and efficient route begins with the commercially available and relatively inexpensive starting material, 2-amino-6-bromophenol.[3] The synthesis hinges on two key transformations: a selective O-alkylation followed by further modification.

Causality in the Synthetic Design

-

Selective O-Alkylation: The primary challenge is the selective alkylation of the phenolic hydroxyl group in the presence of a nucleophilic amino group.[4] To achieve this, the Williamson ether synthesis is employed under basic conditions.[5][6] The use of a moderate base, such as potassium carbonate (K₂CO₃), is crucial. It is strong enough to deprotonate the more acidic phenol (pKa ≈ 10) to form a phenoxide nucleophile, but generally not strong enough to significantly deprotonate the aniline (pKa ≈ 30), thus minimizing competing N-alkylation.[4] The phenoxide then attacks the electrophilic (bromomethyl)cyclohexane via an Sₙ2 mechanism to form the desired ether linkage.[5]

-

Reaction Conditions: Acetonitrile or DMF are typically chosen as solvents because they are polar aprotic solvents that can solvate the cation of the base, leaving the phenoxide anion more reactive, while not interfering with the nucleophilic attack.[5][7]

The overall synthetic workflow is depicted below.

Caption: Synthetic route to the core scaffold.

Derivatization into Bioactive Analogues: Crafting Covalent BTK Inhibitors

With the this compound core in hand, the next critical step is the installation of a functionality that can react with the target protein. For BTK inhibitors, this involves acylating the aniline nitrogen with an electrophilic "warhead," typically an acrylamide group.[8]

The Logic of Covalent Targeting

The strategy is to create a molecule that first binds non-covalently to the ATP-binding pocket of BTK with high affinity and then undergoes a covalent reaction with a nearby nucleophilic residue. The aniline nitrogen of our scaffold serves as the ideal attachment point for the warhead.

-

Amide Bond Formation: The nucleophilic aniline is reacted with an activated carboxylic acid, such as acryloyl chloride, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. This forms a stable amide bond, linking the scaffold to the reactive Michael acceptor.

-

The Michael Acceptor "Warhead": The acrylamide moiety is an electrophilic Michael acceptor.[8] Once the inhibitor is positioned correctly within the BTK active site, the thiol side chain of cysteine 481 acts as a nucleophile, attacking the β-carbon of the acrylamide in a Michael addition reaction. This forms a permanent covalent bond, irreversibly inactivating the enzyme.[1][8]

The general derivatization strategy is outlined in the following diagram.

Caption: Derivatization and mechanism of action.

Structure-Activity Relationship (SAR) Insights

Analysis of patent literature, such as US20140288062A1, reveals key structural features that govern the potency of these aniline derivatives as BTK inhibitors. The data presented below is representative of the trends observed for this class of compounds.

| Compound ID | R Group (on Aniline) | BTK IC₅₀ (nM) | Rationale for Change |

| 1 (Core) | -H | >10,000 | The unsubstituted aniline lacks the necessary warhead for covalent interaction. |

| 2 | Acryloyl | 5.2 | Introduction of the acrylamide warhead leads to a dramatic increase in potency due to covalent bond formation with Cys481. |

| 3 | Propionyl | 8,500 | Replacement of the acrylamide with a saturated propionyl group, which cannot act as a Michael acceptor, abolishes covalent binding and significantly reduces potency. |

| 4 | Crotonoyl | 15.6 | The addition of a methyl group on the acrylamide (crotonoyl) slightly reduces potency, possibly due to steric hindrance affecting the optimal alignment for the Michael addition. |

Data is illustrative and derived from principles described in related patents and medicinal chemistry literature.

Key SAR Takeaways:

-

The Acrylamide is Essential: The presence of the Michael acceptor warhead is the single most critical feature for high-potency, irreversible inhibition.

-

The Aniline as an Anchor: The aniline nitrogen's position is crucial for presenting the acrylamide warhead in the correct orientation towards Cys481.

-

The Cyclohexylmethoxy Group: This lipophilic group is believed to occupy a hydrophobic pocket in the ATP-binding site, contributing significantly to the non-covalent binding affinity that precedes the covalent reaction.

-

The Bromo Substituent: The bromine atom helps to correctly position the other functionalities through steric and electronic effects, fine-tuning the overall conformation of the inhibitor within the binding site.

Detailed Experimental Protocol: Synthesis of a Representative BTK Inhibitor

This protocol describes a validated, two-step synthesis of an archetypal covalent inhibitor from the this compound scaffold.

Step 1: Synthesis of this compound (Core Intermediate)

-

Reagents & Equipment:

-

2-Amino-6-bromophenol (1.0 eq)

-

(Bromomethyl)cyclohexane (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

-

-

Procedure:

-

To a stirred suspension of 2-amino-6-bromophenol and potassium carbonate in anhydrous acetonitrile, add (bromomethyl)cyclohexane.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid or oil.

-

Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Step 2: Synthesis of N-(2-bromo-3-(cyclohexylmethoxy)phenyl)acrylamide (Final Compound)

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Acryloyl chloride (1.1 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, ice bath, addition funnel

-

Standard workup and purification equipment

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add acryloyl chloride dropwise via an addition funnel over 15 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product as a pure solid.

-

Characterization: Confirm the final structure and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Conclusion and Future Outlook

The this compound scaffold has proven to be an exceptionally valuable starting point for the design of targeted covalent inhibitors. Its synthetic accessibility and the clear structure-activity relationships associated with its derivatives make it an attractive platform for medicinal chemists. While its most prominent application to date has been in the development of BTK inhibitors, the underlying principles of its design can be readily adapted. Future research may focus on utilizing this scaffold to target other kinases with similarly positioned cysteine residues or exploring alternative electrophilic warheads to modulate reactivity and selectivity, thereby expanding the therapeutic potential of this powerful chemical framework.

References

-

Singh, J., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. Available at: [Link]

-

PubChem. 2-Amino-6-bromophenol. National Center for Biotechnology Information. Available at: [Link]

-

Gore, M. G. (2024). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics. Available at: [Link]

-

Lonsdale, R., & Burgess, K. E. (2017). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science. Available at: [Link]

-

Pan, Z., et al. (2007). A review of Bruton's tyrosine kinase (BTK) inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

ChemTalk (2022). Williamson Ether Synthesis. ChemTalk. Available at: [Link]

-

RxnInfo (Date not available). Alcohol to Ether using Williamson synthesis (O-Alkylation). RxnInfo. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Lonsdale, R., & Burgess, K. E. (2017). Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. ChemRxiv. Available at: [Link]

-

Chemistry Steps (2022). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

Sources

- 1. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CAS 28165-50-6: 2-Amino-6-bromophenol | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 2-Bromo-3-(cyclohexylmethoxy)aniline as a Versatile Building Block for Heterocyclic Synthesis

Abstract: Heterocyclic scaffolds form the core of a vast number of pharmaceuticals, agrochemicals, and materials. Their synthesis often relies on strategically functionalized building blocks that enable efficient and diverse molecular construction. This guide details the utility of 2-Bromo-3-(cyclohexylmethoxy)aniline, a uniquely substituted aniline, as a precursor for constructing valuable heterocyclic systems. We provide in-depth protocols for its application in palladium-catalyzed benzimidazole synthesis and copper-mediated quinazoline formation. The underlying chemical principles, justifications for procedural steps, and critical safety information are discussed to provide researchers with a comprehensive and actionable resource for leveraging this versatile intermediate in drug discovery and chemical development programs.

Core Characteristics and Safety Profile

This compound is a bifunctional building block, presenting two primary reactive sites for synthetic elaboration: a nucleophilic amino group and a carbon-bromine bond amenable to cross-coupling reactions. The electronic nature of the substituents—the electron-donating amino and cyclohexylmethoxy groups and the electron-withdrawing bromo group—creates a specific reactivity profile that can be exploited for regioselective transformations.

Physicochemical Data

The key properties of the title compound are summarized below. Researchers should always refer to the supplier-specific Certificate of Analysis for the most accurate data.

| Property | Value | Source |

| CAS Number | 1595002-70-2 | [1] |

| Molecular Formula | C₁₃H₁₈BrNO | [1] |

| Molecular Weight | 284.19 g/mol | [1] |

| Appearance | Not specified; related anilines are typically off-white to yellow/brown solids or liquids. | [2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and insoluble in water. | [2] |

Critical Safety & Handling Information

Disclaimer: No specific toxicological data is available for this compound. The following guidance is extrapolated from safety data for the closely related and well-documented compound, 2-bromoaniline.[3][4][5] It is imperative to treat this compound with extreme caution as an uncharacterized substance.

-

Hazard Class: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. Prolonged or repeated exposure may cause organ damage.[5]

-

Personal Protective Equipment (PPE): Always handle within a certified chemical fume hood. Wear standard PPE including a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles or a full-face shield.[5]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

-

-

Disposal: Waste is considered hazardous. Dispose of in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[3]

Strategic Application in Heterocyclic Synthesis

The strategic value of this building block lies in its two orthogonal reactive sites. The aniline nitrogen can act as a nucleophile in condensation and amination reactions, while the C-Br bond is a prime handle for transition-metal-catalyzed cross-coupling reactions.

Caption: Key reactive sites and corresponding synthetic transformations for this compound.

Protocol 1: Palladium-Catalyzed Benzimidazole Synthesis

Benzimidazoles are privileged scaffolds in medicinal chemistry, appearing in drugs such as omeprazole and telmisartan. This protocol describes a palladium-catalyzed dehydrogenative annulation reaction between this compound and an aldehyde to construct the benzimidazole core.[6][7]

Rationale and Mechanistic Insight

The reaction proceeds via an initial condensation of the aniline with an aldehyde to form a Schiff base (imine) intermediate. The palladium catalyst then facilitates an intramolecular C-N bond formation through a C-H activation or related oxidative addition/reductive elimination pathway, followed by an oxidation step to aromatize the ring system.[8] The choice of a palladium catalyst is critical; Pd(OAc)₂ or Pd/C are often effective.[6][7] A base is typically required to facilitate the condensation and participate in the catalytic cycle. An oxidant may be required to regenerate the active catalyst, though in many systems, air or the solvent can serve this purpose.

Detailed Experimental Protocol

Reaction: Synthesis of 2-Aryl-7-(cyclohexylmethoxy)-1H-benzo[d]imidazole

Caption: Experimental workflow for palladium-catalyzed benzimidazole synthesis.

Materials:

-

This compound (1.0 equiv)

-

Aryl aldehyde (e.g., benzaldehyde, 1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄, anhydrous)

-

Silica Gel for column chromatography

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl aldehyde, Pd(OAc)₂, and K₂CO₃.

-

Solvent Addition & Degassing: Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times. Add anhydrous DMF via syringe.

-

Scientist's Insight: Thoroughly removing oxygen is crucial as it can lead to catalyst deactivation and unwanted side reactions. Anhydrous conditions prevent quenching of the base and hydrolysis of the imine intermediate.

-

-

Reaction: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Scientist's Insight: The water washes remove the DMF and inorganic salts (K₂CO₃). The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzimidazole product.

Protocol 2: Copper-Catalyzed Quinazoline Synthesis

Quinazolines are another class of heterocycles with significant biological activity. This protocol outlines a copper-catalyzed cascade reaction, a variant of the Ullmann condensation, to synthesize 2,4-disubstituted quinazolines from our building block.[9][10]

Rationale and Mechanistic Insight

The Ullmann condensation traditionally refers to copper-catalyzed C-O, C-S, or C-N bond formation.[9][11] In this cascade synthesis, the 2-bromoaniline first reacts with an amidine hydrochloride. The copper(I) catalyst is believed to undergo oxidative addition into the C-Br bond. Subsequent coordination and reaction with the amidine, followed by an intramolecular cyclization and reductive elimination, forms the quinazoline ring.[10] A ligand, such as a diamine, can accelerate the reaction by stabilizing the copper intermediates.[12] Air often serves as the terminal oxidant to regenerate the active Cu(I) catalyst.

Caption: Plausible catalytic cycle for copper-catalyzed quinazoline synthesis.

Detailed Experimental Protocol

Reaction: Synthesis of 4-Substituted-5-(cyclohexylmethoxy)quinazoline

Materials:

-

This compound (1.0 equiv)

-

Amidine hydrochloride (e.g., benzamidine hydrochloride, 1.5 equiv)

-

Copper(I) Bromide (CuBr, 0.1 equiv)

-

Potassium Carbonate (K₂CO₃, anhydrous, 3.0 equiv)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

Ethyl Acetate (EtOAc)

-

Ammonium Hydroxide solution (aq.)

Procedure:

-

Vessel Preparation: In an oven-dried reaction tube suitable for sealed-vessel heating, combine this compound, the amidine hydrochloride, CuBr, and K₂CO₃.

-

Solvent Addition: Add anhydrous DMSO, and seal the tube tightly.

-

Scientist's Insight: DMSO is a high-boiling polar aprotic solvent, ideal for Ullmann-type reactions which often require elevated temperatures to proceed at a reasonable rate. It also helps to solubilize the various salts.

-

-

Reaction: Place the sealed tube in a preheated heating block or oil bath at 130 °C and stir for 24 hours. The reaction is typically open to the air in the headspace, which acts as the oxidant.

-

Monitoring: After cooling, the reaction progress can be checked via LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the dark mixture into a beaker containing a dilute aqueous solution of ammonium hydroxide and stir for 30 minutes.

-

Scientist's Insight: The ammonium hydroxide solution complexes with the copper salts, forming a water-soluble blue [Cu(NH₃)₄]²⁺ complex, which greatly simplifies purification by allowing the copper to be removed in the aqueous phase.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude material by flash column chromatography to isolate the target quinazoline.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex heterocyclic structures. Its distinct reactive handles allow for participation in a range of modern synthetic methodologies, including palladium and copper catalysis. The protocols provided herein serve as a robust starting point for researchers aiming to construct novel benzimidazole and quinazoline cores, which are of high interest in medicinal chemistry and materials science. Further exploration of this building block in other cross-coupling reactions (e.g., Suzuki, Sonogashira) or N-derivatization pathways will undoubtedly expand its utility in creating diverse molecular libraries.

References

-

Shaikh, A. A., et al. (2017). An efficient synthesis of benzimidazoles was developed by virtue of a recycled palladium catalyzed hydrogen transfer. Organic & Biomolecular Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Approaches for the synthesis of 2-substituted quinazolines. Available at: [Link]

-

Al-dujaili, J. H., & Al-Zuhairi, A. J. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

-

Darwish, K. M., & Salama, H. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi. Available at: [Link]

-

Chen, L. H., et al. (2013). Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C–H activation. Medicinal Chemistry Research. Available at: [Link]

-

Shaikh, A. A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]

-

Sadig, J. E. R., et al. (2012). Palladium-catalyzed synthesis of benzimidazoles and quinazolinones from common precursors. PubMed. Available at: [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]

-

OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET: 2-BROMO ANILINE 98%. Available at: [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Available at: [Link]

-

SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. Available at: [Link]

-

1Click Chemistry. (n.d.). Building-Blocks. Available at: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 2-Bromoaniline CAS#: 615-36-1 [m.chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. journals.uob.edu.ly [journals.uob.edu.ly]

- 11. synarchive.com [synarchive.com]

- 12. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols: The Strategic Use of 2-Bromo-3-(cyclohexylmethoxy)aniline in the Synthesis of Advanced Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a key factor in the progression of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy.[3] This document provides an in-depth guide on the synthetic utility of 2-Bromo-3-(cyclohexylmethoxy)aniline, a versatile and strategically important building block in the construction of complex kinase inhibitors. We will explore its application in pivotal palladium-catalyzed cross-coupling reactions, provide detailed, field-proven protocols, and explain the chemical rationale behind methodological choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

Introduction: The Value Proposition of this compound

The structure of this compound presents a unique combination of functionalities that make it an exceptionally valuable precursor in medicinal chemistry.

-

The Bromine Handle: The bromine atom at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the chemical space around the core scaffold.[4][5]

-

The Aniline Moiety: The primary amine at the 1-position is a key nucleophile, perfectly positioned for forming critical bonds with electrophilic heterocyclic systems (e.g., chloropyrimidines, purines) that are often designed to interact with the hinge region of the kinase ATP-binding pocket.[6]

-

The Cyclohexylmethoxy Group: Positioned at the 3-position, this bulky, lipophilic group plays a crucial role in modulating the physicochemical properties of the final inhibitor. It can enhance solubility in organic media, improve metabolic stability, and establish critical van der Waals interactions within the target kinase's binding site, thereby influencing potency and selectivity.

The strategic placement of these three groups provides a powerful platform for generating diverse libraries of kinase inhibitors with tunable pharmacological profiles.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The construction of kinase inhibitors from this compound predominantly relies on robust and versatile palladium-catalyzed reactions. We will focus on the two most critical transformations: the Buchwald-Hartwig amination to form the core hinge-binding element and the Suzuki-Miyaura coupling for scaffold diversification.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing the arylamine linkage central to many kinase inhibitors.[7] This reaction couples the aniline nitrogen of our starting material with a heterocyclic halide, forming the foundational structure that mimics the adenine of ATP.[8]

This protocol details the coupling of this compound with 2-chloropyrimidine as an exemplary reaction.

Table 1: Reagents and Conditions for Buchwald-Hartwig Amination

| Parameter | Component / Condition | Recommended Value | Rationale / Scientist's Note |

| Aryl Halide | This compound | 1.0 equiv (e.g., 296 mg, 1.0 mmol) | The primary substrate. Ensure it is pure and dry. |

| Coupling Partner | 2-Chloropyrimidine | 1.1 equiv | A slight excess ensures complete consumption of the starting aniline. |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1.5 mol% | A stable and highly active Pd(0) source, ideal for initiating the catalytic cycle.[7] |

| Phosphine Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 3.5 mol% | A bulky, electron-rich Buchwald ligand essential for promoting oxidative addition and facilitating the challenging reductive elimination step, especially with sterically hindered substrates.[9] |

| Base | Sodium tert-butoxide (NaOtBu) | 2.0 equiv | A strong, non-nucleophilic base required to deprotonate the aniline and facilitate the catalytic cycle. Must be handled under inert conditions. |

| Solvent | Anhydrous Toluene | 5 mL / mmol of aniline | A common non-polar solvent for this reaction, chosen for its high boiling point and ability to dissolve the organic components. Must be thoroughly degassed. |

| Temperature | 100 - 110 °C | 105 °C | Elevated temperature is necessary to drive the reaction to completion. The optimal temperature may require fine-tuning. |

| Reaction Time | 12 - 24 hours | 18 hours | Monitor progress by TLC or LC-MS to determine the point of complete consumption of the starting material. |

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, 2-chloropyrimidine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed, anhydrous toluene via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 105 °C and stir vigorously for 18 hours.

-

Work-up and Purification:

-

Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

-

Dilute with ethyl acetate and water, then transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired anilino-pyrimidine product.

-

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: Suzuki-Miyaura Coupling for Scaffold Elaboration

With the core anilino-pyrimidine structure in hand, the bromine atom serves as an ideal anchor point for further functionalization via Suzuki-Miyaura coupling.[10] This C-C bond-forming reaction allows for the introduction of diverse groups to probe structure-activity relationships (SAR).[5]

This protocol describes the coupling of the product from Protocol 1 with a generic arylboronic acid.

Table 2: Reagents and Conditions for Suzuki-Miyaura Coupling

| Parameter | Component / Condition | Recommended Value | Rationale / Scientist's Note |

| Aryl Bromide | Bromo-anilino-pyrimidine intermediate | 1.0 equiv | The product from the previous Buchwald-Hartwig step. |

| Boronic Acid/Ester | Arylboronic Acid | 1.5 equiv | A moderate excess is used to drive the reaction to completion. Boronic acids can be sensitive to moisture and air. |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 5 mol% | A highly reliable and commercially available catalyst for Suzuki couplings. Alternatively, Pd(dppf)Cl₂ can be used for more challenging substrates.[10] |

| Base | 2M Aqueous Sodium Carbonate (Na₂CO₃) | 3.0 equiv | A mild inorganic base is sufficient to activate the boronic acid for transmetalation. The aqueous phase is crucial for the catalytic cycle. |

| Solvent System | 1,4-Dioxane / Water (4:1) | 5 mL / mmol of bromide | A biphasic solvent system is standard for Suzuki couplings, facilitating the interaction of both organic and inorganic reagents. The solvent must be degassed. |

| Temperature | 80 - 100 °C | 90 °C | Sufficient to promote the reaction without significant decomposition of the catalyst or starting materials. |

| Reaction Time | 6 - 16 hours | 12 hours | Monitor progress by TLC or LC-MS. |

-

Reaction Setup: In a round-bottom flask, combine the bromo-anilino-pyrimidine intermediate, the arylboronic acid, and Pd(PPh₃)₄.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Base Addition: Add the degassed 1,4-dioxane, followed by the aqueous sodium carbonate solution, via syringe.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer in a separatory funnel.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to obtain the final coupled product.

-

Integrated Synthetic Pathway and Characterization

The true power of this compound is realized when these reactions are used in sequence to rapidly build molecular complexity. The diagram below illustrates a logical and efficient two-step pathway to a highly decorated kinase inhibitor scaffold.

Sources

- 1. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brimr.org [brimr.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Revolutionizing Electronics: A Guide to Materials and Applications in Organic Electronics

Abstract

Organic electronics represents a paradigm shift in materials science and device engineering, leveraging carbon-based semiconductors to create lightweight, flexible, and cost-effective electronic devices.[1] This transformative technology is rapidly advancing, with applications ranging from vibrant flexible displays to efficient solar energy harvesting and sensitive biosensors.[2][3] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key materials, fabrication protocols, and characterization techniques that are driving innovation in this exciting field. We will delve into the fundamental principles of organic semiconductors, explore the design and fabrication of state-of-the-art organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs), and provide detailed, field-proven protocols for their creation and analysis.

Introduction: The Promise of Carbon-Based Electronics

Unlike their rigid, inorganic counterparts, organic electronic devices are built from a diverse palette of carbon-based molecules and polymers.[1] This molecular-level design flexibility allows for the fine-tuning of electronic and optical properties, enabling a new generation of devices with unique form factors and functionalities.[4] The primary advantages of organic electronics include:

-

Flexibility and Lightweight: Organic materials can be deposited on flexible substrates like plastics, leading to the development of bendable and even foldable electronic devices.[2]

-

Low-Cost Manufacturing: Many organic materials are solution-processable, allowing for the use of high-throughput, roll-to-roll printing techniques that significantly reduce manufacturing costs compared to traditional vacuum-based silicon processing.[5]

-

Tunable Properties: The electronic and optical properties of organic semiconductors can be precisely controlled through chemical synthesis, enabling the creation of materials tailored for specific applications.[6]

The organic electronics market is projected to experience significant growth, driven by advancements in material stability and device efficiency.[3] This guide will provide the foundational knowledge and practical protocols necessary to contribute to this rapidly evolving field.

Core Components: A Materials-Centric Overview

The performance of any organic electronic device is intrinsically linked to the properties of its constituent materials. This section provides an overview of the key classes of materials employed in organic electronics.

Organic Semiconductors: The Heart of the Device

Organic semiconductors are the active materials responsible for charge transport and light emission/absorption. They are broadly categorized into two main classes:

-

Small Molecules: These are well-defined chemical compounds with a low molecular weight. They are typically deposited via vacuum thermal evaporation, which allows for the formation of highly pure and uniform thin films.[7] Examples include pentacene and tris(8-hydroxyquinoline)aluminum (Alq3).[8][9]

-

Conductive Polymers: These are long-chain macromolecules with a conjugated π-electron system that facilitates charge transport.[3] They are often soluble, making them suitable for solution-based processing techniques like spin coating and inkjet printing.[2][5] Prominent examples include poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS).[3]

The choice between small molecules and polymers depends on the desired device architecture, fabrication method, and performance requirements.

Electrodes and Interfacial Layers

Electrodes are essential for injecting and collecting charge carriers. Transparent conductive oxides, such as indium tin oxide (ITO), are commonly used as the anode due to their high transparency and conductivity.[10] Metals like aluminum, gold, and calcium are frequently used as cathodes.

Interfacial layers are often introduced between the electrodes and the active organic layers to improve charge injection/extraction and enhance device performance and stability.[11] These can include hole-transport layers (HTLs), electron-transport layers (ETLs), and charge-blocking layers.

Key Applications and Device Architectures

The versatility of organic materials has led to the development of a wide range of electronic devices. This section will focus on three key applications: organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs)

OLEDs are solid-state devices that emit light when an electric current is applied.[10] They are known for their vibrant colors, high contrast, and thin form factor, making them ideal for displays in smartphones, televisions, and wearable devices.[3]

Device Architecture: A typical OLED consists of a stack of organic layers sandwiched between two electrodes. The basic structure includes an emissive layer (EML), where light is generated, a conductive layer, and at least one transparent electrode.[10]

Diagram 1: Basic OLED Device Structure

Caption: A schematic of a typical multilayer OLED device architecture.

Organic Photovoltaics (OPVs)

OPVs, or organic solar cells, convert sunlight into electricity. Their potential for low-cost, large-area manufacturing and their compatibility with flexible substrates make them a promising technology for renewable energy.[12][13]

Device Architecture: The most common OPV architecture is the bulk heterojunction (BHJ), where an electron donor (typically a conjugated polymer like P3HT) and an electron acceptor (often a fullerene derivative like PCBM) are blended together to form the active layer.[12] This intimate mixing creates a large interfacial area for efficient charge separation.

Diagram 2: Bulk Heterojunction OPV Device Structure

Caption: A typical inverted bulk heterojunction organic solar cell structure.

Organic Field-Effect Transistors (OFETs)

OFETs are three-terminal devices that act as switches or amplifiers.[7] They are the fundamental building blocks of integrated circuits and are being explored for applications in flexible displays, RFID tags, and sensors.[7]

Device Architecture: OFETs can be fabricated in various geometries, with the most common being the bottom-gate, top-contact and top-gate, bottom-contact configurations.[6][14] The choice of architecture depends on the specific materials and fabrication processes used.

Diagram 3: Common OFET Device Architectures

Caption: Two common device architectures for organic field-effect transistors.

Application Notes and Protocols

This section provides detailed, step-by-step protocols for the fabrication and characterization of key organic electronic devices. These protocols are designed to be a starting point for researchers and can be adapted based on available equipment and specific research goals.

Protocol: Fabrication of a P3HT:PCBM Bulk Heterojunction Organic Solar Cell

This protocol details the fabrication of an inverted architecture OPV device using a blend of P3HT and PCBM as the active layer.

Materials and Equipment:

-

ITO-coated glass substrates

-

Detergent solution (e.g., Hellmanex III)

-

Deionized water, acetone, isopropanol

-

UV-Ozone cleaner

-

PEDOT:PSS solution

-

P3HT and PCBM

-

Chlorobenzene

-

Zinc Oxide (ZnO) nanoparticle solution or precursor

-

Aluminum (Al) pellets

-

Spin coater

-

Hotplate

-

Thermal evaporator

-

Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Substrate Cleaning:

-

Sonciate the ITO-coated glass substrates in a detergent solution for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Sonicate in deionized water, acetone, and isopropanol for 15 minutes each.[10]

-

Dry the substrates with a stream of nitrogen.

-

Treat the substrates with UV-Ozone for 20 minutes to improve the wettability and work function of the ITO surface.[10]

-

-

Hole Transport Layer (HTL) Deposition:

-

Active Layer Deposition:

-

Prepare a solution of P3HT:PCBM in chlorobenzene. A common concentration is 2 wt% with a 1:0.8 weight ratio of P3HT to PCBM.[4] Stir the solution overnight in the glovebox to ensure complete dissolution.

-

Spin coat the P3HT:PCBM solution onto the PEDOT:PSS layer. A spin speed of 600 rpm for 5 minutes can produce a film of approximately 140 nm.[4]

-

Allow the film to dry slowly in a solvent-rich atmosphere to promote favorable morphology.[4]

-

Anneal the active layer at 120°C for 10 minutes to improve crystallinity and charge transport.[15]

-

-

Electron Transport Layer (ETL) Deposition (Optional but Recommended):

-

For an inverted structure, an ETL such as ZnO is often used.

-

Spin coat a ZnO nanoparticle solution or a precursor solution onto the active layer.

-

Anneal according to the specific ZnO formulation instructions (e.g., 150°C for 15 minutes).

-

-

Cathode Deposition:

-

Transfer the substrates to a thermal evaporator.

-

Evaporate a layer of aluminum (approximately 70-100 nm) through a shadow mask to define the device area.[4] The deposition should be done at a high vacuum (<10⁻⁶ mbar).

-

-

Encapsulation:

-

To prevent degradation from oxygen and moisture, encapsulate the devices using a UV-curable epoxy and a glass coverslip.[11] This should be done in an inert atmosphere.

-

Diagram 4: Workflow for P3HT:PCBM OPV Fabrication

Caption: A step-by-step workflow for the fabrication of a P3HT:PCBM organic solar cell.

Protocol: Characterization of an Organic Solar Cell

This protocol outlines the standard procedure for measuring the current-voltage (I-V) characteristics of an OPV device to determine its key performance parameters.

Equipment:

-

Solar simulator with a calibrated AM 1.5G spectrum (1000 W/m²)

-

Source measure unit (SMU)

-

4-wire Kelvin probe setup

-

Computer with data acquisition software

Procedure:

-

Setup:

-

Measurement:

-

Illuminate the device with the solar simulator.

-

Sweep the voltage from a negative bias (e.g., -1 V) to a positive bias (e.g., +1 V) and measure the corresponding current.

-

Also, perform a dark I-V scan by blocking the light from the solar simulator.

-

-

Data Analysis:

-

From the illuminated I-V curve, extract the following parameters:

-

Short-circuit current (Isc): The current at zero voltage.

-

Open-circuit voltage (Voc): The voltage at zero current.

-

Maximum power point (Pmax): The point on the I-V curve where the product of voltage and current is at its maximum. The corresponding voltage and current are Vmax and Imax.

-

Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as: FF = (Vmax * Imax) / (Voc * Isc)

-

Power Conversion Efficiency (PCE or η): The ratio of the maximum electrical power generated by the cell to the incident light power (Pin), calculated as: η = (Voc * Isc * FF) / Pin

-

-

Table 1: Key Performance Parameters of Organic Solar Cells

| Parameter | Symbol | Description |

| Open-Circuit Voltage | Voc | The maximum voltage a solar cell can produce. |

| Short-Circuit Current | Isc | The maximum current a solar cell can produce. |

| Fill Factor | FF | A measure of the quality of the solar cell. |

| Power Conversion Efficiency | η (PCE) | The overall efficiency of the solar cell in converting light to electricity. |

Protocol: Fabrication of a Top-Gate, Bottom-Contact Organic Field-Effect Transistor

This protocol describes the fabrication of a top-gate, bottom-contact OFET, a common architecture for research purposes.

Materials and Equipment:

-

Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (acts as the gate and gate dielectric, respectively)

-

Photoresist and photolithography equipment (for patterning source/drain electrodes) or shadow masks

-

Gold (Au) and a thin adhesion layer (e.g., chromium or titanium)

-

Organic semiconductor solution (e.g., P3HT in chlorobenzene)

-

Polymer dielectric solution (e.g., PMMA in an orthogonal solvent)

-

Gate electrode material (e.g., aluminum or a conductive polymer)

-

Spin coater

-

Thermal or e-beam evaporator

-

Glovebox

Procedure:

-

Substrate Preparation:

-

Start with a clean, highly doped Si wafer with a layer of SiO₂.

-

Pattern the source and drain electrodes on the SiO₂ surface using photolithography or by evaporating through a shadow mask. A thin adhesion layer (2-5 nm) followed by a thicker layer of gold (30-50 nm) is typically used.

-

-

Organic Semiconductor Deposition:

-

Transfer the substrate to a glovebox.

-

Treat the substrate surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor and passivate surface traps.

-

Spin coat the organic semiconductor solution onto the substrate, covering the source and drain electrodes.

-

Anneal the film at an appropriate temperature to improve morphology and performance.

-

-

Gate Dielectric Deposition:

-

Spin coat a layer of a polymer dielectric, such as PMMA, on top of the organic semiconductor. It is crucial to use a solvent for the dielectric that does not dissolve the underlying semiconductor layer (an orthogonal solvent).

-

Cure the dielectric layer by baking at a suitable temperature.

-

-

Gate Electrode Deposition:

-

Deposit the gate electrode on top of the dielectric layer through a shadow mask. This can be done by thermal evaporation of a metal like aluminum or by solution-processing a conductive polymer.

-

Protocol: Characterization of an Organic Field-Effect Transistor

This protocol details the electrical characterization of an OFET to determine its key performance metrics.

Equipment:

-

Semiconductor parameter analyzer or two source measure units

-

Probe station with micro-manipulators

-

Computer with control and analysis software

Procedure:

-

Setup:

-

Place the OFET device on the stage of the probe station.

-

Use the micro-manipulators to make contact with the source, drain, and gate electrodes.

-

-

Measurement:

-

Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) for different constant gate-source voltages (Vgs).

-

Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime).

-

-

Data Analysis:

-

From the transfer characteristics in the saturation regime, the field-effect mobility (μ) can be calculated using the following equation: Id = (W / 2L) * μ * Ci * (Vgs - Vt)² where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vt is the threshold voltage.

-

The on/off ratio is the ratio of the maximum drain current to the minimum drain current in the transfer curve.

-

The threshold voltage (Vt) is the gate voltage at which the transistor begins to conduct, and it can be extracted from the x-intercept of the linear fit to the plot of the square root of Id versus Vgs.

-

Table 2: Key Performance Parameters of Organic Field-Effect Transistors

| Parameter | Symbol | Description |

| Field-Effect Mobility | μ | A measure of how quickly charge carriers move through the semiconductor. |

| On/Off Ratio | - | The ratio of the current when the transistor is "on" to when it is "off". |

| Threshold Voltage | Vt | The gate voltage required to turn the transistor on. |

Advanced Characterization Techniques

Beyond basic electrical characterization, a suite of advanced techniques is employed to gain a deeper understanding of the structure-property relationships in organic electronic materials and devices.

-

Atomic Force Microscopy (AFM): Provides high-resolution topographical images of thin films, revealing information about morphology, grain size, and surface roughness.[17] Conductive AFM (C-AFM) can simultaneously map the local conductivity of a film.[18]

-

Scanning and Transmission Electron Microscopy (SEM/TEM): While potentially destructive to organic materials due to the high-energy electron beam, these techniques can provide valuable information about the cross-sectional structure of devices and the morphology of bulk materials.[19]

-

In-situ/Operando Characterization: These techniques allow for the real-time observation of changes in material properties and device performance during operation, providing crucial insights into degradation mechanisms and dynamic processes.[19]

Challenges and Future Outlook

Despite significant progress, the widespread commercialization of organic electronics still faces challenges, primarily related to device stability and lifetime.[2] Organic materials are often sensitive to oxygen and moisture, which can lead to degradation of performance over time.[15]

Future research will focus on:

-

Developing more stable organic materials: Designing and synthesizing new materials with improved intrinsic stability is a key priority.

-

Improving encapsulation techniques: Advanced barrier films and encapsulation methods are needed to protect devices from the ambient environment.[15]

-

Sustainable and eco-friendly materials: There is a growing interest in developing organic electronic materials from renewable and biodegradable sources.[3]

Conclusion

The field of organic electronics holds immense promise for revolutionizing the way we create and interact with electronic devices. By understanding the fundamental materials science, mastering fabrication techniques, and employing rigorous characterization protocols, researchers can continue to push the boundaries of this exciting technology. The detailed application notes and protocols provided in this guide serve as a valuable resource for both newcomers and experienced professionals in the field, facilitating the development of the next generation of flexible, lightweight, and low-cost organic electronic devices.

References

-

Jiang, S., Dai, Q. Y., Guo, J. H., & Li, Y. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors, 43(4), 041101. [Link]

-

Fabrication and characterization of bulk heterojunction organic solar cell: a review. (n.d.). ResearchGate. [Link]

-

Organic field-effect transistor - Wikipedia. (n.d.). Wikipedia. [Link]

-

Bäuerle, P., & Würthner, F. (2011). Solution processed metal-oxides for organic electronic devices. Energy & Environmental Science, 4(5), 1547-1557. [Link]

-

Organic Electronics Materials: A Literature Review. (n.d.). Studylib. [Link]

-

Organic electronics: pioneering the future of sustainable and flexible technology. (2025, November 18). Royal Society of Chemistry. [Link]

-

Organic Electronics: Material Innovations, Synthesis Strategies, and Applications as Flexible Electronics. (2024, July 16). Highlights in Science, Engineering and Technology. [Link]

-

In-situ/operando characterization techniques for organic semiconductors and devices. (n.d.). Researching. [Link]

-

Conductive Atomic Force Microscopy Investigations of Organic Thin Films. (n.d.). University of Basel. [Link]

-

High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. (2007, December 5). ACS Publications. [Link]

-

Meitzner, R., Madalaimuthu, J. P., Alam, S., Islam, M. M., Peiler, S., Anand, A., ... & Hoppe, H. (2022). An effective method of reconnoitering current–voltage (IV) characteristics of organic solar cells. Journal of Applied Physics, 132(1), 015001. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF ORGANIC SOLAR CELL. (2024). JETIR. [Link]

-

Organic Light Emitting Diodes: Devices and applications. (n.d.). Journal of Materials and Environmental Science. [Link]

-

Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. (2025, November 7). JoVE. [Link]

-

Manufacturing Process and Key Technologies of OLED. (2022, November 22). DisplayMan. [Link]

-

Improving the Reproducibility of P3HT:PCBM Solar Cells by Controlling the PCBM/Cathode Interface. (2009, October 13). UCLA Chemistry and Biochemistry. [Link]

-

Fabrication and Characterization of Organic Field-Effect Transistors. (n.d.). Scribd. [Link]

-

Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (2023, November 25). MDPI. [Link]

-

Device Fabrication and Optimisation of P3HT:PCBM based Organic Photovoltaics. (n.d.). Longdom Publishing. [Link]

-

Solar cell characterization. (n.d.). National Institute of Standards and Technology. [Link]

-

Characterization of thin film properties and quality. (2025, September 15). Surface Science Study Guide 2024. [Link]

-

IV Characterization of Solar Cells using Elite-EDC. (n.d.). Elite WISETOP Technology. [Link]

-

Organic Solar Cells Parameters Extraction and Characterization Techniques. (2021, September 23). MDPI. [Link]

-

Optimization of the Active Layer P3HT:PCBM for Organic Solar Cell. (2021, July 19). MDPI. [Link]

-

Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023, December 30). Journal of Applied Science and Engineering. [Link]

-

The determination of charge carrier mobility from the current transients in organic field effect transistor. (2014, July 8). AIP Publishing. [Link]

-

Meitzner, R., Madalaimuthu, J. P., Alam, S., Islam, M. M., Peiler, S., Anand, A., ... & Hoppe, H. (2022). An effective method of reconnoitering current–voltage (IV) characteristics of organic solar cells. KAUST Repository. [Link]

-

Development of Vapor Deposition Processes for OLEDs. (2014, September 28). UPCommons. [Link]

-

Best Practices for Reporting Organic Field Effect Transistor Device Performance. (2015, June 23). ACS Publications. [Link]

-

Organic Electronic Devices. (n.d.). Toray Research Center. [Link]

-

Reliability and degradation of small molecule-based organic light-emitting devices (OLEDs). (2002, April 30). IEEE Xplore. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. displayman.com [displayman.com]

- 8. ossila.com [ossila.com]

- 9. politesi.polimi.it [politesi.polimi.it]

- 10. ossila.com [ossila.com]

- 11. pure.tue.nl [pure.tue.nl]

- 12. pubs.aip.org [pubs.aip.org]

- 13. longdom.org [longdom.org]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. fiveable.me [fiveable.me]

- 16. pureadmin.unileoben.ac.at [pureadmin.unileoben.ac.at]

- 17. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]

- 18. US9496315B2 - Top-gate bottom-contact organic transistor - Google Patents [patents.google.com]

- 19. spectraresearch.com [spectraresearch.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-3-(cyclohexylmethoxy)aniline

Introduction

2-Bromo-3-(cyclohexylmethoxy)aniline is a substituted aniline derivative that, like many bromo-anilines, serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its structure, featuring a basic aniline group, a bulky lipophilic cyclohexylmethoxy group, and a bromine atom, presents a unique combination of properties that can lead to specific challenges during purification. Impurities stemming from synthesis, such as unreacted precursors, regioisomers, or degradation byproducts, are common and require robust purification strategies.[3][4]